3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with an oxadiazole ring and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the isopropoxyphenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include continuous flow synthesis, use of automated reactors, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxyphenyl derivatives: Compounds with similar isopropoxyphenyl groups may exhibit comparable properties.
1,2,4-oxadiazole derivatives: Other oxadiazole-containing compounds might share similar reactivity and applications.
Quinoline derivatives: Quinoline-based compounds are widely studied for their diverse biological activities.
Uniqueness
What sets 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12(2)25-14-9-7-13(8-10-14)19-22-20(26-23-19)16-11-21-17-6-4-3-5-15(17)18(16)24/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDNDONVRBCAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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